molecular formula C16H18N4O2 B6440075 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2549026-51-7

2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Cat. No.: B6440075
CAS No.: 2549026-51-7
M. Wt: 298.34 g/mol
InChI Key: LJCLIRHPOCTNGE-UHFFFAOYSA-N
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Description

2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is an organic compound with potential applications in various fields of science and industry. The structure consists of multiple fused rings and a pyridine moiety, providing it with a unique chemical framework. This compound's complexity and the presence of functional groups such as the oxazole ring suggest its utility in diverse chemical reactions and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine can involve multiple steps, each requiring specific reagents and conditions. One approach is the condensation reaction of appropriately substituted pyridine and oxazole derivatives under acidic or basic conditions to form the target compound. The exact conditions, such as temperature, solvent choice, and reaction time, need to be optimized for yield and purity.

Industrial Production Methods: In an industrial setting, the production of such a compound would likely involve continuous flow techniques to increase efficiency and scalability. Key considerations would include the sourcing of raw materials, the purification processes post-synthesis (like recrystallization or chromatography), and ensuring minimal byproduct formation to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The oxazole and pyrrolo rings may undergo oxidative cleavage using agents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: The carbonyl group in the oxazole ring can be reduced using reagents such as lithium aluminum hydride, resulting in the corresponding alcohol.

  • Substitution: The pyridine ring may undergo electrophilic substitution reactions, particularly at positions ortho or para to the nitrogen atom, using halogens or nitro groups under suitable conditions.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents like lithium aluminum hydride.

  • Substitution agents like bromine, chlorine, or nitric acid. Conditions often involve specific temperatures (e.g., ice baths for controlled reactions), solvents (e.g., dichloromethane, toluene), and catalysts (e.g., Lewis acids for substitution reactions).

Major Products Formed: The reactions yield various products, such as oxidized derivatives of the original compound, reduced forms with alcohol groups, and substituted products depending on the functionalization of the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in multi-step organic syntheses, aiding in the creation of novel compounds for material science and catalysis.

Biology: The compound's potential biological activity includes functioning as a ligand for biological receptors or as an inhibitor in enzymatic reactions. Research might explore its efficacy and specificity in binding to certain proteins or its ability to cross cell membranes.

Medicine: In medicine, this compound could be explored for its potential pharmacological properties. Its ability to interact with biological targets suggests possible applications in drug discovery, particularly in developing treatments for diseases that require modulation of specific pathways or proteins.

Industry: Industrial applications might involve the compound's use as a precursor in manufacturing other fine chemicals or pharmaceuticals. Its stability and reactivity make it suitable for incorporation into production lines where complex organic syntheses are required.

Mechanism of Action

The mechanism by which 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine exerts its effects depends on its interaction with molecular targets, such as enzymes or receptors. The oxazole and pyridine rings likely play crucial roles in binding to these targets. These interactions may result in the inhibition of enzyme activity or modulation of receptor pathways, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(5-methyl-1,2-thiazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

  • 2-[1-(5-methyl-1,2-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

  • 2-[1-(5-methyl-1,2-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Highlighting Its Uniqueness: Compared to similar compounds, 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine exhibits unique reactivity due to the specific arrangement and types of functional groups. The presence of the oxazole ring offers distinct chemical properties compared to thiazole or imidazole rings, such as different electron-donating or -withdrawing effects, which influence the compound's reactivity and interaction with biological molecules.

This thorough analysis should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanisms, and comparisons with similar compounds.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-13(8-18-22-11)16(21)20-7-5-12-9-19(10-14(12)20)15-4-2-3-6-17-15/h2-4,6,8,12,14H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCLIRHPOCTNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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